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molecular formula C8H9NO3 B8740588 1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid

1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid

Cat. No. B8740588
M. Wt: 167.16 g/mol
InChI Key: XZUQLEQSBXURDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284333B2

Procedure details

To a solution of 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid ethyl ester (Comp. No. 2a) (3.2 g, 16.4 mmol) in methanol (64 ml) was added water (64 ml) and sodium hydroxide (3.3 g, 82 mmol) and the mixture was stirred at reflux until complete conversion according to LC/MC (about 4 h). Approximately half of the solvents were evaporated in vacuo and the mixture was acidified with excess hydrochloric acid. The forming precipitate was filtered off, washed once with water and dried in vacuo to give 2.7 g (100%) of 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid as white solid. LC/MS (method 4): Rt=0.77 min; m/z=168.02 (M+H+).
Name
3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
64 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
64 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[CH:8][N:9]2[CH2:14][CH2:13][O:12][CH2:11][C:10]=12)=[O:5])C.O.[OH-].[Na+]>CO>[CH2:11]1[C:10]2=[C:6]([C:4]([OH:5])=[O:3])[CH:7]=[CH:8][N:9]2[CH2:14][CH2:13][O:12]1 |f:2.3|

Inputs

Step One
Name
3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C=CN2C1COCC2
Step Two
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
64 mL
Type
reactant
Smiles
O
Name
Quantity
3.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
64 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux until complete conversion
CUSTOM
Type
CUSTOM
Details
according to LC/MC (about 4 h)
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Approximately half of the solvents were evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The forming precipitate was filtered off
WASH
Type
WASH
Details
washed once with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1OCCN2C1=C(C=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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